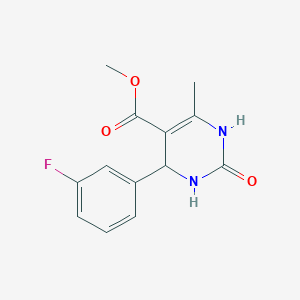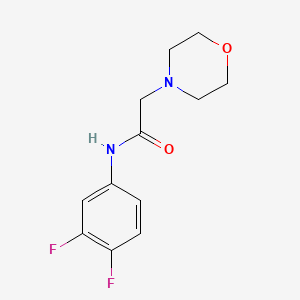
N-9-acridinyl-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-9-acridinyl-2,2,2-trifluoroacetamide, also known as ATA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ATA is a fluorescent dye that has been widely used in various fields such as biochemistry, molecular biology, and pharmacology.
Mécanisme D'action
N-9-acridinyl-2,2,2-trifluoroacetamide is a fluorescent dye that binds to nucleic acids such as DNA and RNA. The mechanism of action of N-9-acridinyl-2,2,2-trifluoroacetamide involves intercalation between the base pairs of DNA and RNA. This intercalation causes a change in the fluorescence properties of N-9-acridinyl-2,2,2-trifluoroacetamide, which can be detected using various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-9-acridinyl-2,2,2-trifluoroacetamide has been shown to have minimal toxicity and is not mutagenic or carcinogenic. N-9-acridinyl-2,2,2-trifluoroacetamide has been used in various biological assays, and it has been shown to have minimal interference with biological processes. N-9-acridinyl-2,2,2-trifluoroacetamide has also been used in vivo, and it has been shown to have minimal toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-9-acridinyl-2,2,2-trifluoroacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-9-acridinyl-2,2,2-trifluoroacetamide has a high fluorescent quantum yield, which makes it an ideal candidate for studying biological processes. Additionally, N-9-acridinyl-2,2,2-trifluoroacetamide has a high binding affinity for nucleic acids, which makes it an ideal probe for studying DNA and RNA.
However, there are also limitations to using N-9-acridinyl-2,2,2-trifluoroacetamide in lab experiments. N-9-acridinyl-2,2,2-trifluoroacetamide has a relatively low solubility in water, which can limit its use in certain assays. Additionally, N-9-acridinyl-2,2,2-trifluoroacetamide has a high tendency to aggregate, which can affect its fluorescence properties. Finally, N-9-acridinyl-2,2,2-trifluoroacetamide has a relatively short excitation wavelength, which can limit its use in certain applications.
Orientations Futures
The unique properties of N-9-acridinyl-2,2,2-trifluoroacetamide make it an ideal candidate for future research. Some potential future directions for research include:
1. Development of new biosensors using N-9-acridinyl-2,2,2-trifluoroacetamide as a fluorescent tag.
2. Study of the interaction between N-9-acridinyl-2,2,2-trifluoroacetamide and various proteins.
3. Development of new techniques for detecting N-9-acridinyl-2,2,2-trifluoroacetamide in biological samples.
4. Study of the effect of N-9-acridinyl-2,2,2-trifluoroacetamide on cellular processes.
5. Development of new methods for synthesizing N-9-acridinyl-2,2,2-trifluoroacetamide.
Conclusion:
In conclusion, N-9-acridinyl-2,2,2-trifluoroacetamide is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. N-9-acridinyl-2,2,2-trifluoroacetamide has been used in various fields such as biochemistry, molecular biology, and pharmacology. N-9-acridinyl-2,2,2-trifluoroacetamide has a high binding affinity for nucleic acids, which makes it an ideal probe for studying DNA and RNA. N-9-acridinyl-2,2,2-trifluoroacetamide has several advantages for lab experiments, including its stability and high fluorescent quantum yield. However, there are also limitations to using N-9-acridinyl-2,2,2-trifluoroacetamide in lab experiments, including its low solubility in water and tendency to aggregate. Future research on N-9-acridinyl-2,2,2-trifluoroacetamide could lead to the development of new biosensors and a better understanding of cellular processes.
Méthodes De Synthèse
N-9-acridinyl-2,2,2-trifluoroacetamide can be synthesized by reacting 9-aminoacridine with trifluoroacetic anhydride. The reaction takes place in the presence of a base such as triethylamine, and the final product is obtained after purification by column chromatography. The synthesis method for N-9-acridinyl-2,2,2-trifluoroacetamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-9-acridinyl-2,2,2-trifluoroacetamide has been widely used in scientific research due to its unique properties. The fluorescent properties of N-9-acridinyl-2,2,2-trifluoroacetamide make it an ideal candidate for studying biological processes. N-9-acridinyl-2,2,2-trifluoroacetamide has been used as a probe for DNA and RNA, and it has been used to study the interaction between proteins and nucleic acids. N-9-acridinyl-2,2,2-trifluoroacetamide has also been used as a fluorescent tag for studying cellular transport and localization of molecules. Additionally, N-9-acridinyl-2,2,2-trifluoroacetamide has been used in the development of biosensors for detecting various molecules such as glucose and ATP.
Propriétés
IUPAC Name |
N-acridin-9-yl-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)14(21)20-13-9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLPIHIOILAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-acridin-9-yl-2,2,2-trifluoroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(benzyloxy)benzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5187880.png)
![[5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B5187885.png)


![4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5187895.png)
![2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol](/img/structure/B5187920.png)
![2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5187927.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)
![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)

![1-[1-methyl-4-(2-methylphenoxy)pentyl]piperidine oxalate](/img/structure/B5187960.png)

